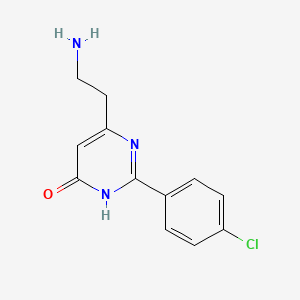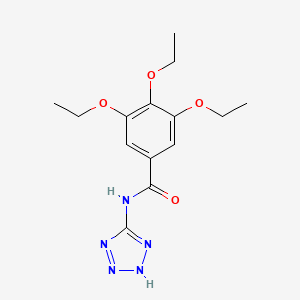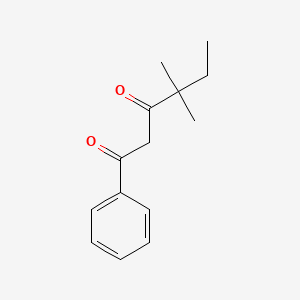
6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one
Übersicht
Beschreibung
6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one, also known as ACEPy, is a pyrimidine derivative that has attracted significant attention in the scientific community due to its potential applications in medicinal chemistry. ACEPy is a small molecule with a molecular weight of 284.7 g/mol, and its chemical structure is shown below:
Wirkmechanismus
The exact mechanism of action of 6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that 6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects:
6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. It has also been reported to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, 6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one is its relatively simple synthesis method, which makes it easily accessible for researchers. It also exhibits significant activity against cancer cells at low concentrations, which is desirable for drug development. However, one of the limitations of 6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one. One possible direction is to investigate its activity against other types of cancer cells, such as pancreatic and prostate cancer cells. Another direction is to explore its potential as a combination therapy with other anticancer agents. Furthermore, the development of more soluble derivatives of 6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one could improve its efficacy as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. 6-(2-aminoethyl)-2-(4-chlorophenyl)pyrimidin-4(3H)-one has also been reported to have antifungal and antibacterial activities.
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-2-(4-chlorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-9-3-1-8(2-4-9)12-15-10(5-6-14)7-11(17)16-12/h1-4,7H,5-6,14H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECHKYUSWSXSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)N2)CCN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-2-(4-chlorophenyl)-1H-pyrimidin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 5-{[3-(4-fluorophenyl)acryloyl]amino}isophthalate](/img/structure/B3733250.png)
![4-benzyl-1-[(4-tert-butylphenoxy)acetyl]piperidine](/img/structure/B3733259.png)

![N-(4-methylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733269.png)
![N-(2,3-dimethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733271.png)
![N-(3-chlorophenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733275.png)

![2-(3,4-dimethylphenyl)-5-methyl-4-[(1H-tetrazol-5-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3733281.png)



![methyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B3733316.png)
![ethyl 4-ethyl-5-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3733320.png)
![7-(2-furylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B3733327.png)